3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride
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Overview
Description
3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound It is characterized by a triazolo-pyrazine core structure with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization with an appropriate reagent to form the triazolo-pyrazine core. The final product is obtained as a hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazolo-pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the triazolo-pyrazine core.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. The compound may also interact with cellular pathways involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: Similar core structure but with a trifluoromethyl group instead of a phenyl group.
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine derivatives: Various derivatives with different substituents on the triazolo-pyrazine core.
Uniqueness
3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-phenyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-10-8-12-6-7-15(10)14-13-11;/h1-5,12H,6-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPHMUACPHIUCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)C3=CC=CC=C3)CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245782-72-2 |
Source
|
Record name | [1,2,3]Triazolo[1,5-a]pyrazine, 4,5,6,7-tetrahydro-3-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245782-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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